An In-depth Technical Guide to Methyl Isoxazole-3-carboxylate: Properties, Reactivity, and Applications
An In-depth Technical Guide to Methyl Isoxazole-3-carboxylate: Properties, Reactivity, and Applications
Introduction: The Isoxazole Core in Modern Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the electronegative heteroatoms, impart a delicate balance of aromatic stability and controlled reactivity. This duality makes isoxazole derivatives exceptionally versatile building blocks for constructing complex molecular architectures with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3]
This technical guide focuses on a particularly valuable synthon: Methyl isoxazole-3-carboxylate . While the parent name is structurally ambiguous, this document will center on the well-characterized and widely utilized Methyl 5-methylisoxazole-3-carboxylate (1) . We will delve into its physicochemical properties, explore its synthesis, dissect its core chemical reactivity, and showcase its pivotal role as an intermediate in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
PART 1: Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a chemical entity are foundational to its application in research and development. These characteristics dictate solubility, reactivity, and the means of characterization.
Core Physical Properties
The properties of Methyl 5-methylisoxazole-3-carboxylate and its immediate synthetic precursor, 5-methylisoxazole-3-carboxylic acid, are summarized below. This data is critical for reaction setup, purification, and material handling.
| Property | Methyl 5-methylisoxazole-3-carboxylate (1) | 5-Methylisoxazole-3-carboxylic Acid (2) | Reference(s) |
| CAS Number | 19788-35-3 | 3405-77-4 | [4][5][6] |
| Molecular Formula | C₆H₇NO₃ | C₅H₅NO₃ | [4][6] |
| Molecular Weight | 141.12 g/mol | 127.10 g/mol | [4] |
| Appearance | Not specified (typically liquid or low-melting solid) | White to pale yellow solid/powder | [1][6] |
| Melting Point | Not available | 106-110 °C | [6] |
| IUPAC Name | methyl 5-methyl-1,2-oxazole-3-carboxylate | 5-methyl-1,2-oxazole-3-carboxylic acid | [4] |
Spectroscopic Signature
Structural elucidation relies on spectroscopic analysis. The following data represents the expected spectral characteristics for the 5-methylisoxazole scaffold.
| Spectroscopy | 5-Methylisoxazole-3-carboxylic Acid (2) | Reference(s) |
| ¹H NMR (in MeOD) | δ 11.0 (s, 1H, COOH), δ 6.40 (s, 1H, isoxazole-H), δ 2.36 (s, 3H, CH₃) | [7] |
| ¹³C NMR (in MeOD) | δ 169.5 (C=O), δ 168.3 (C5-isoxazole), δ 150.0 (C3-isoxazole), δ 100.5 (C4-isoxazole), δ 12.4 (CH₃) | [7] |
| IR (KBr, cm⁻¹) | 1718 (C=O), 1652 (C=C), 1538 (N-O) | [7] |
| Mass Spec (EIMS) | m/z (%) 127 (M+) | [7] |
Note: Spectroscopic data for the methyl ester (1) is available in databases but detailed assignments in peer-reviewed literature are more commonly found for the carboxylic acid derivative (2).
PART 2: Synthesis and Chemical Reactivity
The utility of Methyl 5-methylisoxazole-3-carboxylate stems from its accessible synthesis and the predictable reactivity of both the ester functional group and the isoxazole core.
Core Synthesis: 1,3-Dipolar Cycloaddition
The most robust and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (a dipolarophile).[8][9][10] This reaction, a cornerstone of "click chemistry," allows for the regioselective synthesis of highly functionalized isoxazoles.[10]
The general mechanism involves the in situ generation of a nitrile oxide from an oxime, which then reacts in a concerted pericyclic fashion with the alkyne.
Caption: General [3+2] cycloaddition for isoxazole synthesis.
Experimental Protocol: One-Pot Synthesis of 5-Methylisoxazole-3-carboxamide
A highly efficient, one-pot synthesis starting from inexpensive commodity chemicals has been patented, which proceeds through the methyl ester intermediate. This method avoids the isolation of intermediates, making it attractive for large-scale production.[11]
Causality: The process begins with a Claisen condensation between dimethyl oxalate and acetone, driven by a strong base (sodium methoxide), to form a key diketoester intermediate. This intermediate is not isolated but is immediately reacted with a hydroxylamine salt. The hydroxylamine cyclizes with the diketone, forming the stable isoxazole ring. Finally, direct amidation with ammonia gas converts the in situ formed methyl ester into the desired amide.
Step-by-Step Methodology:
-
Condensation: To a stirred solution of sodium methoxide (e.g., 1.2-2.0 molar equivalents) in methanol at 0-10 °C, slowly add a mixture of dimethyl oxalate (1.0 eq) and acetone (1.0-1.5 eq).
-
Reaction: Maintain the temperature and allow the condensation to proceed for 2-3 hours.
-
Cyclization: After cooling, carefully neutralize the reaction mixture with an acid (e.g., sulfuric acid) to a pH of 4-5. Add a hydroxylamine salt (e.g., hydroxylamine hydrochloride, 1.0-1.5 eq).
-
Heating: Heat the mixture to reflux and maintain for 6-8 hours to drive the cyclization and dehydration, forming the isoxazole ring.
-
Amidation: Cool the reaction mixture to 10-25 °C and introduce ammonia gas until the solution is saturated to convert the methyl ester to the carboxamide.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and heat to dissolve the product. Cool to precipitate the final product, which can be isolated by filtration, washed, and dried.
Key Chemical Transformations
The true synthetic power of Methyl 5-methylisoxazole-3-carboxylate lies in its subsequent transformations.
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental and high-yielding reaction, typically achieved under basic conditions. The resulting carboxylic acid is a versatile intermediate for amide bond formation.
Caption: Saponification of the methyl ester to the carboxylic acid.
Experimental Protocol: Saponification [12]
-
Setup: Dissolve Methyl 3-methylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise. Stir the reaction mixture at room temperature for 18-20 hours.
-
Quenching: Transfer the mixture to a separatory funnel and acidify to pH 2 with 1N hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid as a white solid.
The synthesis of carboxamides is a critical transformation, as this functional group is prevalent in many pharmaceuticals. The most common method involves converting the carboxylic acid to an acid chloride, followed by reaction with a desired amine.
Experimental Protocol: Amide Formation via Acid Chloride [7]
-
Acid Chloride Formation: To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in a suitable solvent, add thionyl chloride (SOCl₂) and a catalytic amount of pyridine at 0 °C. Stir the reaction at room temperature until the conversion is complete. Remove excess SOCl₂ under vacuum.
-
Amine Coupling: Dissolve the crude acid chloride in an appropriate solvent and add the desired primary or secondary amine (1.0-1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup: Perform a standard aqueous workup to remove salts and isolate the amide product, which can be further purified by crystallization or chromatography.
A key feature of the isoxazole ring is the susceptibility of the weak N-O bond to reductive cleavage. This reaction provides a powerful method to unmask a β-enaminone functionality, a valuable synthetic intermediate. Catalytic hydrogenation is a common method to achieve this transformation.[13][14]
Causality: The palladium catalyst facilitates the addition of hydrogen across the N-O bond, leading to its scission. The resulting intermediate rapidly tautomerizes to the more stable β-enaminone product. This reaction is a domino process that can be highly selective.[14]
Caption: Reductive cleavage of the isoxazole ring.
Experimental Protocol: Hydrogenation [13]
-
Setup: Prepare a suspension of the isoxazole ester (1.0 eq) and 10 mol% palladium on charcoal in ethanol.
-
Reaction: Stir the suspension at ambient temperature under a hydrogen atmosphere (typically 1 atm, balloon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude β-enaminone product, which can be purified by chromatography.
PART 3: Applications in Drug Discovery
The Methyl isoxazole-3-carboxylate scaffold is a cornerstone for the synthesis of bioactive molecules. Its derivatives have been extensively explored as anti-tubercular, anti-inflammatory, and immunosuppressive agents.
Caption: Synthetic workflow from core intermediate to drug candidates.
Case Study 1: Antitubercular Agents
Tuberculosis remains a major global health threat, and new drugs are urgently needed. Research has shown that 5-methylisoxazole-3-carboxamide derivatives are a promising class of antitubercular agents.[7] By synthesizing a library of amides from 5-methylisoxazole-3-carbonyl chloride and various aromatic amines, researchers identified compounds with significant activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing a minimum inhibitory concentration (MIC) as low as 3.125 µM.[7]
Case Study 2: Anti-inflammatory Drugs and the Importance of Isomeric Scaffolds
The immunosuppressive drug Leflunomide is a derivative of the isomeric 5-methylisoxazole-4 -carboxamide scaffold.[15][16][17] Upon metabolism, the isoxazole ring of Leflunomide opens to form its active metabolite, teriflunomide, which inhibits pyrimidine synthesis.[16] However, this ring-opening is also linked to potential liver toxicity and teratogenicity.[16]
Intriguingly, comparative studies have shown that the 5-methylisoxazole-3 -carboxamide scaffold (derived from the subject of this guide) has a different metabolic fate. The N-O bond is more stable, and metabolism primarily occurs via cleavage of the amide bond.[16] Compounds based on this 3-carboxamide scaffold do not inhibit the same enzymes as Leflunomide but still retain significant anti-inflammatory and anti-arthritic effects with reduced acute toxicity and a potentially liver-protective profile.[16] This highlights a crucial principle in drug design: subtle changes in the core scaffold, such as the position of the carboxamide group from C4 to C3, can dramatically alter the metabolic pathway and safety profile of a drug candidate.
PART 4: Safety and Handling
As with all laboratory chemicals, proper handling of Methyl isoxazole-3-carboxylate and its derivatives is essential. Isoxazoles are generally stable but should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18][19]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or mists.[18][19]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[20]
-
Incompatibilities: Keep away from strong oxidizing agents.[20]
-
First Aid:
Always consult the specific Safety Data Sheet (SDS) for the material before use.
Conclusion
Methyl 5-methylisoxazole-3-carboxylate is more than a simple chemical intermediate; it is a versatile and powerful tool in the hands of synthetic and medicinal chemists. Its straightforward synthesis via robust cycloaddition chemistry, coupled with the predictable and differential reactivity of its ester group and isoxazole core, provides access to a vast chemical space. From the development of novel antitubercular agents to the exploration of safer anti-inflammatory drugs, this scaffold demonstrates the profound impact that fundamental heterocyclic chemistry has on the advancement of pharmaceutical sciences. A thorough understanding of its properties, as outlined in this guide, is essential for unlocking its full potential in the next generation of chemical innovation.
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). Benchchem.
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2015). PMC - NIH. [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2017). ResearchGate. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. [Link]
-
tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. (2024). MDPI. [Link]
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
Ring-Opening Fluorination of Isoxazoles. (2022). Organic Letters - ACS Publications. [Link]
-
Ring-Opening Fluorination of Isoxazoles. (2022). PubMed. [Link]
-
Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. [Link]
-
Methyl 5-methylisoxazole-3-carboxylate. PubChem - NIH. [Link]
-
Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. (2019). ResearchGate. [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2014). PMC - NIH. [Link]
- A method for synthesizing leflunomide.
-
Ring expansion of isoxazole and isothiazole derivatives. (2023). ResearchGate. [Link]
-
Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses Procedure. [Link]
-
Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]
- Preparation method of 3-amino-5-methyl isoxazole.
-
Isoxazole. Wikipedia. [Link]
- Method for synthesizing leflunomide.
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2016). PMC - NIH. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). PMC - NIH. [Link]
-
3-Methylisoxazole-4-carboxylic Acid. Axios Research. [Link]
- 5-methyl-3-isoxazole carboxylic acid hydrazides.
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]
-
Methyl 5-methylisoxazole-3-carboxylate. SIELC Technologies. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 5-methylisoxazole-3-carboxylate | SIELC Technologies [sielc.com]
- 6. 5-メチルイソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 12. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 16. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
